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molecular formula C10H18O3 B8012113 Tert-butyl 4-methyl-3-oxopentanoate CAS No. 94250-54-1

Tert-butyl 4-methyl-3-oxopentanoate

Cat. No. B8012113
M. Wt: 186.25 g/mol
InChI Key: BTHNEHUFXUBOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06603023B2

Procedure details

Meldrum's acid (80 g, 555 mmol) was dissolved in 600 mL of CH2Cl2 and cooled to 0° C. Freshly distilled pyridine (87.8 g, 1.11 mol) was added to the CH2Cl2 solution and then iso-butyryl chloride (65.0 g, 610.5 mmol) was added to the mixture via a pressure equalizing addition funnel. The reaction was stirred at 0° C. for 1 hr and then warmed to rt and stirred for 2 hr. Then, the reaction was quenched with water (200 mL) and washed with 0.5 M HCl (×2), water (×1), and brine (×1). The organize layer was dried over MgSO4 and concentrated in vacuo. The crude product was azeotropically dried with benzene (250 mL), and then dissolved in 200 mL of benzene and 200 mL of tert-butanol was added. The resultant reaction was heated at reflux for 4 hr. After this period, the volatiles were removed in vacuo and the product then distilled on the high vacuum pump (bp 62-63° C., 0.1 mm Hg). The desired β-keto ester 1E was obtained (58.6 g, 315.5 mmol) in 57% yield as a clear, colorless, light oil.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
87.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])O1.N1C=C[CH:14]=[CH:13][CH:12]=1.[C:17](Cl)(=O)C(C)C>C(Cl)Cl>[CH3:12][CH:13]([CH3:14])[C:4](=[O:5])[CH2:6][C:7]([O:9][C:2]([CH3:1])([CH3:10])[CH3:17])=[O:8]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
87.8 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
warmed to rt
STIRRING
Type
STIRRING
Details
stirred for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, the reaction was quenched with water (200 mL)
WASH
Type
WASH
Details
washed with 0.5 M HCl (×2), water (×1), and brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organize layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was azeotropically dried with benzene (250 mL)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 mL of benzene
ADDITION
Type
ADDITION
Details
200 mL of tert-butanol was added
CUSTOM
Type
CUSTOM
Details
The resultant reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hr
Duration
4 h
WAIT
Type
WAIT
Details
After this period
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the product then distilled on the high vacuum pump (bp 62-63° C., 0.1 mm Hg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(CC(=O)OC(C)(C)C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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